molecular formula C12H8ClN3S B8330091 3-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1,2,4-thiadiazole

3-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1,2,4-thiadiazole

Cat. No. B8330091
M. Wt: 261.73 g/mol
InChI Key: DNNVWPOGLRUCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C12H8ClN3S and its molecular weight is 261.73 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-pyrrol-1-yl-1,2,4-thiadiazole

InChI

InChI=1S/C12H8ClN3S/c13-10-5-3-9(4-6-10)11-14-12(17-15-11)16-7-1-2-8-16/h1-8H

InChI Key

DNNVWPOGLRUCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=NS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-chloro-1,2,4-thiadiazole compound (102 mg, 0.445 mmol) was dissolved in DMSO (2 mL) and pyrrol (300 mg, 2.22 mmol) added at room temperature. The mixture was heated for 18 h to 55° C. ext. temperature, however no conversion was found (sample tested by 1H-NMR). Sodium hydride (55% wetted with mineral oil, 20 mg, 0.467 mmol) was added and the mixture heated to 80° C. ext. temperature for 5 h. As the conversion was not complete (sample tested by 1H-NMR) the mixture was heated to 100° C. ext. temperature for 6 h. The reaction mixture was poured into water (10 mL) and crude product isolated by filtration. The purification by column chromatography (SiO2, 0-10% ethyl acetate inheptanes) afforded 3-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1,2,4-thiadiazole (52 mg, 0.199 mmol, 45%), which was 98% pure (HPLC 254 nm). 1H-NMR spectra is in accordance with the chemical structure.
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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